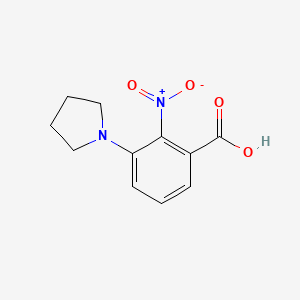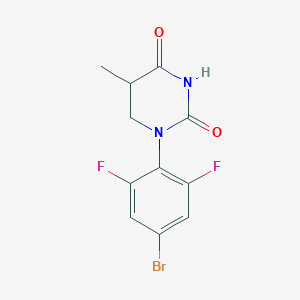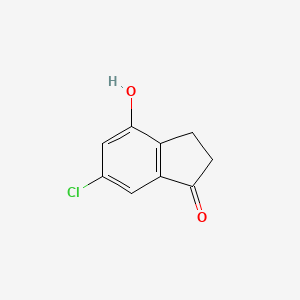
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety connected via a tetrahydropyran-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized and subsequently difluorinated using reagents such as diethylaminosulfur trifluoride.
Attachment of the Aniline Moiety: The difluoropyrrolidine intermediate is then reacted with an aniline derivative under conditions that facilitate nucleophilic substitution.
Introduction of the Tetrahydropyran-2-yloxy Group: The final step involves the protection of the aniline nitrogen with a tetrahydropyran-2-yloxy group, typically using tetrahydropyranyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted anilines.
Aplicaciones Científicas De Investigación
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Chemistry: Employed in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety is known to enhance binding affinity and specificity, while the tetrahydropyran-2-yloxy group provides stability and solubility. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)-4-methoxyaniline: Similar structure but with a methoxy group instead of tetrahydropyran-2-yloxy.
2-(3,3-Difluoropyrrolidin-1-yl)-4-hydroxyaniline: Contains a hydroxy group instead of tetrahydropyran-2-yloxy.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-((tetrahydro-2H-pyran-2-yl)oxy)aniline is unique due to the presence of the tetrahydropyran-2-yloxy group, which imparts distinct physicochemical properties, such as increased solubility and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H20F2N2O2 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
2-(3,3-difluoropyrrolidin-1-yl)-4-(oxan-2-yloxy)aniline |
InChI |
InChI=1S/C15H20F2N2O2/c16-15(17)6-7-19(10-15)13-9-11(4-5-12(13)18)21-14-3-1-2-8-20-14/h4-5,9,14H,1-3,6-8,10,18H2 |
Clave InChI |
VJODXYQIZBQEHV-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OC2=CC(=C(C=C2)N)N3CCC(C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-[4,5-Bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-bis[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14768795.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)



amine](/img/structure/B14768872.png)


